molecular formula C6H6N2O2 B1372661 1-Vinyl-1H-pyrazole-4-carboxylic acid CAS No. 905307-07-5

1-Vinyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1372661
M. Wt: 138.12 g/mol
InChI Key: NALOXIKNICPHNW-UHFFFAOYSA-N
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Description

1-Vinyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . It is used as a synthetic intermediate in the preparation of relevant chemicals in various fields .


Synthesis Analysis

The synthesis of 1-Vinyl-1H-pyrazole-4-carboxylic acid involves the oxidation of 1-(2-chloroethyl)-4-formylpyrazoles followed by dehydrochlorination . The rate of dehydrochlorination decreases with the increasing number of electron-donor substituents .


Molecular Structure Analysis

The molecular structure of 1-Vinyl-1H-pyrazole-4-carboxylic acid is represented by the formula C6H6N2O2 . The InChI code for this compound is 1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10) .


Chemical Reactions Analysis

The chemical reactions involving 1-Vinyl-1H-pyrazole-4-carboxylic acid are diverse. For instance, it can undergo esterification reactions with alcohols in the presence of concentrated sulfuric acid .


Physical And Chemical Properties Analysis

1-Vinyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 138.13 . It is a solid at room temperature .

Scientific Research Applications

Improved Synthesis and Characterization

  • Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid : An enhanced synthesis method for 1H-pyrazole-4-carboxylic acid was developed, significantly increasing the yield from 70% to 97.1% (Dong, 2011).

  • Structural and Dynamic Properties : The structural and dynamic properties of 1H-pyrazole-4-carboxylic acids, including polymorphism and solid-state proton transfer (SSPT), were explored, providing insights into their solid-state characteristics (Infantes et al., 2013).

Functionalization and Applications

  • Functionalization Reactions : Various functionalization reactions of 1H-pyrazole-4-carboxylic acid derivatives were studied, leading to a range of novel compounds with potential applications in different fields (Yıldırım et al., 2005), (Yıldırım & Kandemirli, 2006).

  • Synthesis of Novel Azides and Triazoles : Research highlighted the synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids, showcasing potential uses in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Material Science and Electrochemistry

  • Supercapacitive Performance of Pyrazole Carboxylic Acid-Based Polymers : A study demonstrated the potential of pyrazole carboxylic acid-based polymers in supercapacitors, indicating large specific capacitance, high rate capability, and good cycling stability (Feng et al., 2019).

  • Highly Efficient Electrochemiluminescence : Pyrazolecarboxylic metal-organic frameworks were synthesized and exhibited highly intense electrochemiluminescence, demonstrating potential in various electrochemical applications (Feng et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1-Vinyl-1H-pyrazole-4-carboxylic acid is mainly used as an organic synthesis intermediate and as a synthetic raw material for pesticide molecules. It can be used for the structural modification and synthesis of isoxazole class herbicides .

properties

IUPAC Name

1-ethenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALOXIKNICPHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653232
Record name 1-Ethenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinyl-1H-pyrazole-4-carboxylic acid

CAS RN

905307-07-5
Record name 1-Ethenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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